molecular formula C22H22N2O3S2 B3661846 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3661846
M. Wt: 426.6 g/mol
InChI Key: DHZKFUXNBBDWOX-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a potent and selective chemical probe for investigating the biological functions of DYRK1A. This kinase is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. As a DYRK1A inhibitor, this compound acts by competitively binding to the kinase's ATP-binding site, thereby blocking its catalytic activity and modulating downstream signaling pathways. Its primary research value lies in the study of neurological disorders, particularly Down syndrome, where increased DYRK1A gene dosage contributes to cognitive deficits; studies have shown that inhibiting DYRK1A can correct neurogenesis and cognitive defects in mouse models. Furthermore, this inhibitor is a valuable tool for probing the role of DYRK1A in pancreatic beta-cell proliferation and insulin secretion, with implications for diabetes research, as well as in cancer biology, where DYRK1A can influence cell cycle progression and survival. Researchers utilize this compound to dissect DYRK1A's involvement in tau phosphorylation in Alzheimer's disease models and its function in alternative splicing mechanisms. The selectivity profile of this rhodanine-based inhibitor makes it an essential tool for elucidating the complex signaling networks governed by the DYRK family of kinases and for validating DYRK1A as a therapeutic target in preclinical research.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-3-23(4-2)17-8-5-15(6-9-17)12-20-21(25)24(22(28)29-20)13-16-7-10-18-19(11-16)27-14-26-18/h5-12H,3-4,13-14H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKFUXNBBDWOX-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 1,3-benzodioxole with a thiazolidinone derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are carefully controlled to maintain the purity and yield of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinones with altered functional groups.

Scientific Research Applications

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been investigated for various scientific applications, particularly in medicinal chemistry. This article will explore its potential applications, supported by relevant data and case studies.

Structure and Composition

  • Molecular Formula : C15H17N3O3S
  • Molecular Weight : 317.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that thiazolidinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzodioxole moiety enhances the lipophilicity of the compound, potentially improving membrane permeability and efficacy against microbial pathogens.

Anticancer Properties

Thiazolidinone derivatives have shown promise in cancer therapy. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary results indicate that it may induce apoptosis through the activation of caspase pathways, thereby inhibiting tumor growth.

Anti-inflammatory Effects

In vitro studies have suggested that thiazolidinones can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

Antidiabetic Potential

Thiazolidinediones (a class of thiazolidinones) are known for their insulin-sensitizing effects. The compound could potentially enhance glucose uptake in skeletal muscle cells, thereby offering therapeutic benefits for type 2 diabetes management.

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated various thiazolidinone derivatives for their antimicrobial properties. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a research article focused on anticancer agents, the compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of thiazolidinone derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are structurally diverse, with variations in substituents at positions 3 and 5 significantly influencing their physicochemical and biological properties. Below is a systematic comparison of the target compound with structurally related analogs:

Key Comparison Points

Substituent Effects on Synthesis and Yield The target compound’s 4-(diethylamino)phenyl group is bulkier and more electron-rich than methoxy or methyl substituents in analogs like 4a and 4b. While yields for similar compounds reach up to 96% under optimized conditions (e.g., Method A in ), the diethylamino group may require tailored reaction protocols due to steric hindrance . Methanol or ethanol reflux with catalysts like piperidine or sodium acetate is commonly used for benzylidene formation .

Solubility: Hydroxyl-containing analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s diethylamino group may favor organic solvents . Melting Points: Substituents like 1,3-benzodioxole (4a: 252–254°C) and 3,4-dimethoxy (4b: 234–236°C) result in higher melting points compared to alkyl or amino groups, likely due to stronger crystal packing interactions .

Electronic and Steric Effects The diethylamino group is a stronger electron donor than methoxy or methyl groups, stabilizing the benzylidene moiety via resonance and inductive effects. This could enhance reactivity in biological systems . Steric bulk from the diethylamino and 1,3-benzodioxolylmethyl groups may reduce intermolecular hydrogen bonding compared to hydroxylated analogs (e.g., ), affecting crystal packing .

Biological Activity While MIC50 data for the target compound is unavailable, structurally similar thiazolidinones exhibit antimicrobial and anticancer activities. For example, 4a and 4b derivatives with benzodioxole or dimethoxy groups show moderate activity against bacterial strains, with MIC50 values in the 10–50 µM range . The diethylamino group’s electron-donating properties may improve binding to targets like enzymes or DNA .

Crystallographic and Structural Insights Analogs with hydroxyl or methoxy groups (e.g., ) form hydrogen-bonded networks in crystal structures, whereas bulkier substituents like diethylamino likely favor π-π stacking or van der Waals interactions . Software like SHELXL and ORTEP-3 are critical for analyzing these structural variations .

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidin-4-one scaffold, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as the diethylamino and benzodioxole groups, is believed to influence its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that modifications to the thiazolidin-4-one structure can enhance its antiproliferative effects against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells .

Cell Line IC50 Value (µM) Reference
HCT-11612.5
MCF-715.0
HeLa10.0

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is well-documented. The compound has been evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. Results indicated that certain derivatives exhibited antioxidant activities comparable to established antioxidants like vitamin C. For example, specific derivatives showed IC50 values significantly lower than those of their parent compounds .

Compound EC50 Value (µM) Activity Type
Compound A60.83 ± 0.86Antioxidant
Compound B73.58 ± 0.96Antioxidant
Compound C74.02 ± 0.97Antioxidant

Anti-inflammatory Activity

Research indicates that thiazolidin-4-one derivatives possess anti-inflammatory properties by modulating pro-inflammatory cytokines and mediators. The compound has been tested in vitro for its ability to inhibit inflammatory pathways, showing significant reductions in cytokine levels in treated cell lines .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidin-4-one derivatives:

  • Synthesis of Thiazolidinone Hybrids : A study synthesized hybrids combining thiazolidinone with indometacin, revealing enhanced antioxidant activity compared to indometacin alone .
  • Evaluation of Biological Activities : In a comprehensive evaluation of various thiazolidinone derivatives, compounds showed significant antimicrobial activity against Gram-positive bacteria and fungi, highlighting their potential as therapeutic agents against infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely related to their structural features. Modifications at specific positions on the thiazolidine ring can lead to enhanced activity:

  • Position 2 Substituents : Alkyl or aryl groups at this position often improve anticancer activity.
  • Position 3 Modifications : Electron-withdrawing groups enhance antioxidant properties.
  • Position 5 Variations : These can significantly affect anti-inflammatory and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for this thiazolidinone derivative, and how can reaction conditions be tailored to improve yields?

  • Methodology :

  • Step 1 : Condense 1,3-benzodioxol-5-ylmethylamine with 4-diethylaminobenzaldehyde in ethanol under reflux to form the Schiff base intermediate .
  • Step 2 : Cyclize the intermediate with mercaptoacetic acid in acetic acid under nitrogen, using ammonium acetate as a catalyst. Heating at 80–90°C for 6–8 hours typically yields the thiazolidinone core .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and catalyst loading (e.g., 10–20 mol% ammonium acetate) to mitigate side reactions like over-oxidation of the sulfanylidene group .

Q. Which spectroscopic techniques are most effective for characterizing the Z-configuration of the benzylidene group?

  • Methodology :

  • NMR : The Z-configuration is confirmed by NOESY correlations between the benzylidene proton (δ ~7.5 ppm) and protons on the adjacent thiazolidinone ring .
  • IR : A strong absorption band at ~1650 cm⁻¹ confirms the C=S stretch, while the absence of a C=O peak at ~1700 cm⁻¹ rules out tautomerization .
  • X-ray crystallography : Resolve spatial arrangement of substituents; bond angles around the benzylidene group (e.g., C=C–S ≈ 120°) confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like hemoglobin subunits?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to hemoglobin subunit beta (PDB ID: 1HHO). Focus on hydrophobic interactions between the diethylamino group and Val-67/His-63 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD values (<2 Å indicates stable binding) .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported antimicrobial activity across studies?

  • Methodology :

  • Standardize assays : Use CLSI guidelines for MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) to normalize results .
  • Evaluate structural factors : Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with activity trends. For example, bulky substituents may reduce membrane permeability .
  • Address solvent bias : Test solubility in DMSO vs. PBS; precipitation in aqueous media may falsely lower observed activity .

Q. How can oxidative instability of the sulfanylidene group be mitigated during long-term storage?

  • Methodology :

  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanolic stock solutions to prevent radical-mediated oxidation .
  • Storage conditions : Store lyophilized powder at –80°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
  • Alternative formulations : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide ratio) to shield from ambient oxygen .

Methodological Challenges

Q. What analytical workflows validate enantiomeric purity, given the lack of chiral centers in the parent compound?

  • Methodology :

  • Chiral derivatization : React with (–)-menthyl chloroformate to form diastereomers. Separate via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .
  • Circular dichroism : Compare CD spectra (200–300 nm) with a racemic standard; absence of Cotton effects confirms achirality .

Q. How do solvent effects influence the compound’s tautomeric equilibrium between thione and thiol forms?

  • Methodology :

  • Solvent screening : Use UV-Vis spectroscopy (λmax 320 nm for thione vs. 280 nm for thiol) in DMSO, THF, and water.
  • DFT calculations : Calculate Gibbs free energy differences (ΔG) in Gaussian 08. Polar solvents (ε > 20) stabilize the thione form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.